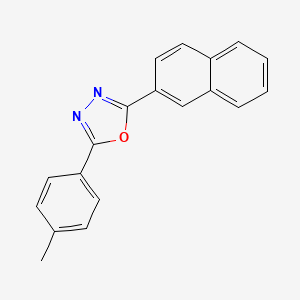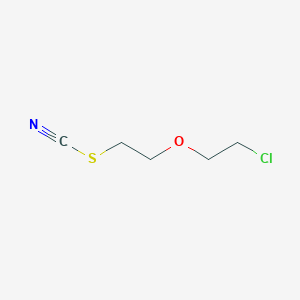
2-(2-Chloroethoxy)ethyl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloroethoxy)ethyl thiocyanate is an organic compound with the molecular formula C5H8ClNOS. It is a member of the thiocyanate family, which is characterized by the presence of the thiocyanate group (-SCN). This compound is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethoxy)ethyl thiocyanate typically involves the reaction of 2-(2-Chloroethoxy)ethanol with thiocyanate salts. One common method is to react 2-(2-Chloroethoxy)ethanol with potassium thiocyanate in the presence of a suitable solvent such as acetone or ethanol. The reaction is usually carried out at room temperature and monitored until completion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chloroethoxy)ethyl thiocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The thiocyanate group can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or ammonia, and the reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used, often in acidic or neutral conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products may include 2-(2-Hydroxyethoxy)ethyl thiocyanate or 2-(2-Aminoethoxy)ethyl thiocyanate.
Oxidation Reactions: Products can include sulfonates or sulfoxides, depending on the extent of oxidation.
Reduction Reactions: Products may include thiols or other reduced forms of the original compound.
Applications De Recherche Scientifique
2-(2-Chloroethoxy)ethyl thiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiocyanate-containing compounds.
Biology: The compound is used in biochemical studies to investigate the role of thiocyanates in biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 2-(2-Chloroethoxy)ethyl thiocyanate involves its interaction with various molecular targets. The thiocyanate group can participate in nucleophilic substitution reactions, where it replaces other functional groups in target molecules. This reactivity is exploited in various chemical and biochemical applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Chloroethoxy)ethanol: This compound is similar in structure but lacks the thiocyanate group. It is used as an intermediate in organic synthesis.
2-(2-Chloroethoxy)ethyl acetate: This compound contains an acetate group instead of a thiocyanate group and is used in different chemical reactions.
Uniqueness
2-(2-Chloroethoxy)ethyl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct reactivity and properties. This makes it valuable in specific applications where thiocyanate functionality is required.
Propriétés
Numéro CAS |
55982-45-1 |
|---|---|
Formule moléculaire |
C5H8ClNOS |
Poids moléculaire |
165.64 g/mol |
Nom IUPAC |
2-(2-chloroethoxy)ethyl thiocyanate |
InChI |
InChI=1S/C5H8ClNOS/c6-1-2-8-3-4-9-5-7/h1-4H2 |
Clé InChI |
IQJWXYSVLWVEJZ-UHFFFAOYSA-N |
SMILES canonique |
C(CSC#N)OCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


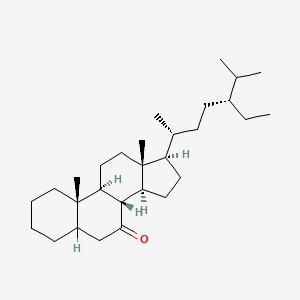
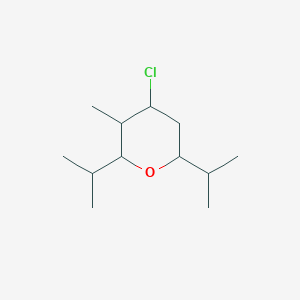
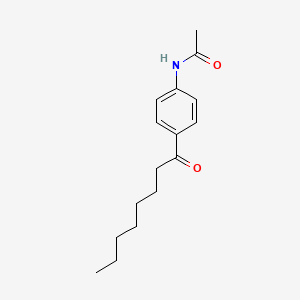
![Bis[2-(2,2,6,6-tetramethylpiperidin-1-yl)ethyl] decanedioate](/img/structure/B14633055.png)

![8-Benzyl-N-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-carboxamide](/img/structure/B14633066.png)
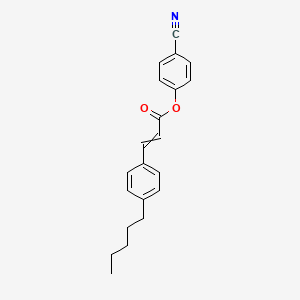

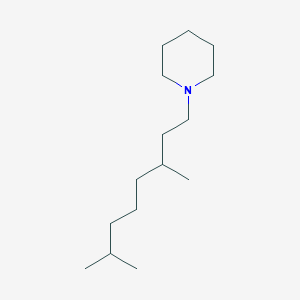



![5,5-Dimethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate](/img/structure/B14633123.png)
